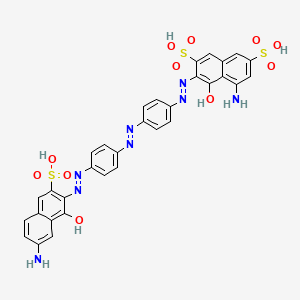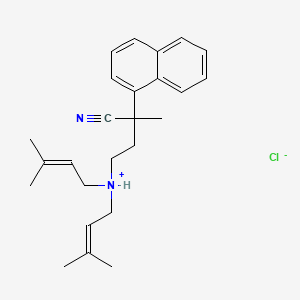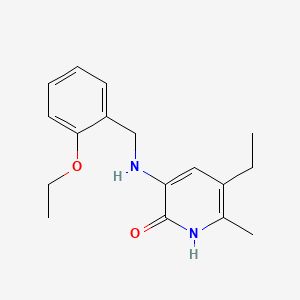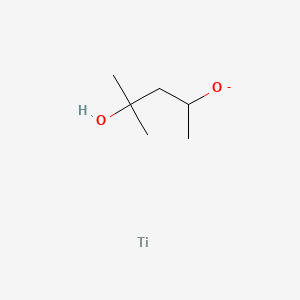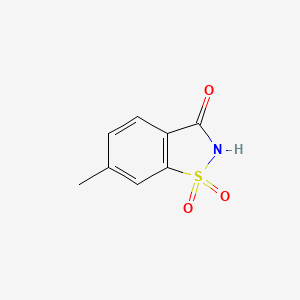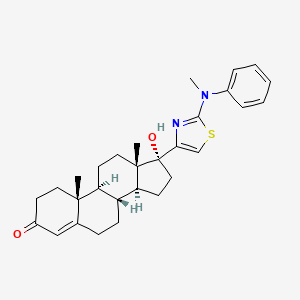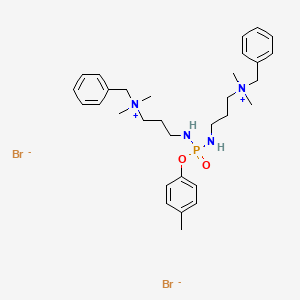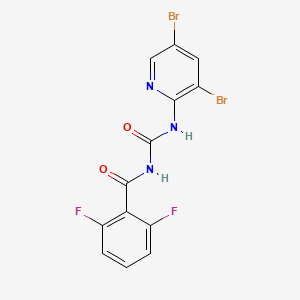
Thiazole, 2-(1H-imidazol-1-yldiphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 184791 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
準備方法
The synthesis of NSC 184791 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific groups that confer its unique properties. The synthetic routes often involve:
Initial Formation: The core structure is synthesized using a series of condensation reactions.
Functionalization: Specific functional groups are introduced through substitution reactions, often under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods for NSC 184791 would likely involve scaling up these laboratory procedures, optimizing reaction conditions to maximize yield and minimize costs.
化学反応の分析
NSC 184791 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify its functional groups, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions are common, where specific groups on the molecule are replaced with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure.
科学的研究の応用
NSC 184791 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: In biological research, NSC 184791 is used to inhibit specific enzymes or pathways, helping to elucidate their roles in cellular processes.
Medicine: Its potential therapeutic applications include acting as an inhibitor for specific targets involved in diseases, making it a candidate for drug development.
Industry: In industrial applications, NSC 184791 can be used in the synthesis of other compounds or as a catalyst in specific reactions.
作用機序
The mechanism of action of NSC 184791 involves its interaction with specific molecular targets, often enzymes or receptors, to inhibit their activity. This inhibition can occur through various pathways, including:
Binding to Active Sites: NSC 184791 can bind to the active sites of enzymes, preventing their normal function.
Allosteric Modulation: It can also bind to allosteric sites, causing conformational changes that reduce enzyme activity.
Pathway Inhibition: By inhibiting key enzymes, NSC 184791 can disrupt entire biological pathways, leading to changes in cellular processes.
類似化合物との比較
NSC 184791 can be compared to other similar compounds, such as:
NSC 188491: This compound has similar inhibitory effects on specific enzymes and pathways.
Sangivamycin: Another compound with comparable activity, particularly in inhibiting protein kinase C and positive transcription elongation factor b.
Fludarabine, Cladribine, and Clofarabine: These are purine analogs used in the treatment of various leukemias, sharing some structural similarities with NSC 184791.
The uniqueness of NSC 184791 lies in its specific functional groups and the particular pathways it targets, making it a valuable tool in both research and potential therapeutic applications.
特性
CAS番号 |
49620-36-2 |
|---|---|
分子式 |
C19H15N3S |
分子量 |
317.4 g/mol |
IUPAC名 |
2-[imidazol-1-yl(diphenyl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C19H15N3S/c1-3-7-16(8-4-1)19(18-21-12-14-23-18,22-13-11-20-15-22)17-9-5-2-6-10-17/h1-15H |
InChIキー |
YVISBTMIHRRIQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CS3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


